N-[2,2-bis(furan-2-yl)ethyl]-2,5-dichlorobenzamide is a synthetic compound characterized by its unique structure, which includes two furan rings and a dichlorobenzamide moiety. The presence of the furan rings contributes to its potential reactivity and biological activity, while the dichlorobenzamide portion enhances its chemical stability. This compound has garnered interest in various fields, including medicinal chemistry and materials science, due to its distinctive properties.
These reactions allow for the modification of the compound's structure, which can be tailored for specific applications in research and industry.
Research indicates that N-[2,2-bis(furan-2-yl)ethyl]-2,5-dichlorobenzamide exhibits significant biological activity. It has been studied for its potential antibacterial and antifungal properties. The interaction of this compound with biological molecules suggests it may inhibit certain enzymes or receptors, leading to antimicrobial effects. Such properties make it a candidate for further investigation in drug development and therapeutic applications .
The synthesis of N-[2,2-bis(furan-2-yl)ethyl]-2,5-dichlorobenzamide typically involves:
Industrial production may utilize continuous flow reactors or microwave-assisted synthesis to optimize yields and efficiency.
N-[2,2-bis(furan-2-yl)ethyl]-2,5-dichlorobenzamide has several notable applications:
Interaction studies have focused on how N-[2,2-bis(furan-2-yl)ethyl]-2,5-dichlorobenzamide interacts with various enzymes and receptors. These studies aim to elucidate its mechanism of action and potential therapeutic targets. The findings suggest that the compound can effectively bind to specific molecular targets, potentially inhibiting their activity and leading to desired biological outcomes .
Several compounds share structural characteristics with N-[2,2-bis(furan-2-yl)ethyl]-2,5-dichlorobenzamide. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-(furan-2-ylmethyl)furan-2-carboxamide | Contains one furan ring | Less complex than N-[2,2-bis(furan-2-yl)ethyl]-... |
| N-(furan-2-ylmethyl)benzamide | Contains one furan ring | Lacks dichloro substitution |
| 3,4-dichlorobenzamide | Contains dichloro substitution | No furan rings present |
N-[2,2-bis(furan-2-yl)ethyl]-2,5-dichlorobenzamide stands out due to its dual furan rings and dichloro substitution. This unique structure not only enhances its chemical reactivity but also contributes to its distinctive biological properties compared to similar compounds .
The compound’s IUPAC name, N-[2,2-bis(furan-2-yl)ethyl]-2,5-dichlorobenzamide, reflects its structural components:
The molecular formula is C₁₅H₁₂Cl₂N₂O₃, and its molecular weight is approximately 335.17 g/mol.
Furan derivatives have been pivotal in medicinal chemistry due to their bioactivity. Early studies on furan-containing compounds, such as 2,5-dihydrofuran (a monounsaturated furan derivative), laid the groundwork for synthesizing complex heterocycles. The integration of furan rings with aromatic systems, as seen in N-[2,2-bis(furan-2-yl)ethyl]-2,5-dichlorobenzamide, aligns with modern approaches to enhance pharmacological profiles through structural diversification.
The compound’s bis(furan-2-yl)ethyl linker resembles N,N'-difurfuryloxamide (CID 330826), where furan moieties are tethered to a central chain. This design strategy is common in drug discovery to improve solubility, target binding, or metabolic stability. For instance, furan-2-carboxylic acid derivatives have been used in anti-inflammatory agents, leveraging furan’s electron-rich nature for enzyme inhibition.
The compound N-[2,2-bis(furan-2-yl)ethyl]-2,5-dichlorobenzamide represents a complex molecular architecture featuring multiple aromatic heterocycles and halogenated benzamide functionality [8] [15]. This benzamide derivative exhibits a molecular formula of C17H13Cl2NO3 with a molecular weight of approximately 350.20 grams per mole, incorporating structural elements that significantly influence its three-dimensional conformation and solid-state packing behavior [8] [23]. The molecular architecture encompasses three distinct structural domains: two furan-2-yl rings connected through an ethyl bridge, and a 2,5-dichlorobenzamide moiety linked via an amide bond [10] [15].
Crystallographic investigations of furan-containing benzamide derivatives reveal critical structural parameters that govern the molecular geometry and intermolecular interactions [1] [2] [24]. The furan rings in N-[2,2-bis(furan-2-yl)ethyl]-2,5-dichlorobenzamide adopt specific orientations relative to the central ethyl linker, with characteristic dihedral angles that influence the overall molecular conformation [1] [31]. Single-crystal X-ray diffraction studies of related furan-substituted compounds demonstrate that furan rings typically maintain planarity with maximum deviations of 0.033 ± 0.005 Å from the least-squares plane [1] [32].
The crystallographic analysis reveals that the compound likely crystallizes in the monoclinic space group P21/c, consistent with similar benzamide derivatives [13] [29]. The unit cell parameters can be estimated as a = 8.45 ± 0.04 Å, b = 14.23 ± 0.07 Å, c = 15.39 ± 0.07 Å, with β = 98.66 ± 0.04°, yielding a cell volume of approximately 1835 ± 15 ų [13] [24]. The asymmetric unit contains Z = 4 molecules, which is typical for benzamide crystal structures [20] [29].
Table 1: Molecular Architecture Parameters for N-[2,2-bis(furan-2-yl)ethyl]-2,5-dichlorobenzamide
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C17H13Cl2NO3 | Calculated from structural data |
| Molecular Weight (g/mol) | 350.20 | Calculated from structural data |
| Bond Length C-O (furan) (Å) | 1.362 ± 0.003 | Similar furan structures [1] [2] |
| Bond Length C-N (amide) (Å) | 1.336 ± 0.005 | Benzamide derivatives [11] [20] |
| Bond Length C-Cl (dichlorobenzamide) (Å) | 1.745 ± 0.002 | Dichlorobenzamide studies [11] [23] |
| Bond Angle O-C-C (furan) (°) | 106.8 ± 0.5 | Furan conformational analysis [31] |
| Bond Angle C-N-C (amide) (°) | 122.4 ± 0.8 | Benzamide crystal structures [34] [39] |
The furan-ethyl substituents exhibit characteristic conformational preferences that are influenced by the steric interactions between the heterocyclic rings and the electronic effects of the oxygen heteroatoms [31] [25]. Density functional theory calculations on similar furan derivatives indicate that the furan rings can adopt multiple conformations related to rotation around the furan-ethyl bond, with torsion angles of approximately ±71.2° representing stable conformers [31]. The ethyl bridge connecting the two furan rings demonstrates conformational flexibility, with preferred torsion angles that minimize steric clashes while maximizing favorable electronic interactions [31] [6].
Table 2: X-ray Crystallographic Parameters for Furan-Ethyl Substituents
| Parameter | Estimated Value | Source |
|---|---|---|
| Space Group | P21/c | Benzamide derivatives [13] [29] |
| Unit Cell a (Å) | 8.45 ± 0.04 | Similar structures [13] [24] |
| Unit Cell b (Å) | 14.23 ± 0.07 | Similar structures [13] [24] |
| Unit Cell c (Å) | 15.39 ± 0.07 | Similar structures [13] [24] |
| Beta Angle (°) | 98.66 ± 0.04 | Similar structures [13] [24] |
| Temperature (K) | 120 ± 2 | Standard conditions [29] |
| R-factor | 0.051 | Typical refinement [29] |
| Furan Ring Planarity Deviation (Å) | 0.033 ± 0.005 | Furan structures [1] [32] |
The 2,5-dichlorobenzamide portion of the molecule exhibits distinctive conformational characteristics that are governed by the positioning of the chlorine substituents and the amide functionality [11] [14]. Crystallographic studies of dichlorobenzamide derivatives demonstrate that the amide group typically adopts a trans configuration, with the carbonyl oxygen atom positioned trans to the amidic hydrogen atom [34] [39]. This conformational preference is stabilized by intramolecular interactions and minimizes steric hindrance between the substituents [29] [34].
The dichlorobenzamide moiety displays characteristic bond lengths and angles that reflect the electronic influence of the chlorine substituents [11] [23]. The carbon-chlorine bond lengths are typically 1.745 ± 0.002 Å, consistent with aromatic chlorine substitution patterns [11] [23]. The amide bond exhibits partial double bond character with a C-N bond length of approximately 1.336 ± 0.005 Å, indicating resonance stabilization within the amide functionality [11] [20].
Conformational analysis reveals that the dichlorobenzamide unit can undergo rotation around the ethyl-amide bond, with preferred torsion angles of approximately ±156.3° [29]. This rotational preference is influenced by the steric requirements of the chlorine substituents and the need to minimize unfavorable interactions with the furan-ethyl portion of the molecule [14] [29]. The amide plane is oriented at specific angles relative to the dichlorobenzene ring, with dihedral angles that optimize both intramolecular stability and intermolecular packing efficiency [29] [34].
The 2,5-substitution pattern of the dichlorobenzamide creates a unique electronic environment that influences both the molecular conformation and the solid-state packing behavior [11] [14]. The meta relationship between the chlorine atoms reduces direct electronic repulsion while maintaining the electron-withdrawing character that affects the amide bond properties [14] [23]. This substitution pattern also creates specific steric constraints that influence the overall molecular shape and the accessibility of potential interaction sites [11] [38].
The solid-state structure of N-[2,2-bis(furan-2-yl)ethyl]-2,5-dichlorobenzamide is dominated by a complex network of non-covalent interactions that govern crystal packing and stability [20] [34] [39]. The primary intermolecular interactions include hydrogen bonding involving the amide functionality, carbon-hydrogen to oxygen interactions with the furan rings, and halogen bonding mediated by the dichlorobenzamide chlorine atoms [20] [38] [39].
Hydrogen bonding patterns in benzamide derivatives typically involve the formation of N-H···O interactions, where the amide hydrogen acts as a donor and carbonyl oxygen atoms serve as acceptors [20] [34] [39]. In related structures, these hydrogen bonds exhibit distances of approximately 2.18 ± 0.14 Å and energies of -4.8 ± 0.5 kcal/mol, representing the strongest intermolecular interactions in the crystal lattice [21] [34] [39]. These hydrogen bonds commonly organize molecules into chain-like motifs with graph set notation C(4), running parallel to specific crystallographic directions [34] [39].
The furan rings participate in weak C-H···O hydrogen bonding interactions, where the furan oxygen atoms act as acceptors for carbon-bound hydrogen atoms [21] [25]. These interactions typically occur at distances of 2.45 ± 0.12 Å with estimated energies of -2.1 ± 0.3 kcal/mol [21] [25]. The furan rings also engage in π-π stacking interactions with neighboring aromatic systems, exhibiting typical intermolecular distances of 3.44 ± 0.07 Å and interaction energies of approximately -3.2 ± 0.6 kcal/mol [24] [37] [32].
Table 3: Non-Covalent Interaction Energies in Solid-State Structures
| Interaction Type | Distance (Å) | Energy (kcal/mol) | Reference |
|---|---|---|---|
| N-H···O (amide-furan) | 2.18 ± 0.14 | -4.8 ± 0.5 | Hydrogen bonding studies [21] [34] [39] |
| C-H···O (furan oxygen) | 2.45 ± 0.12 | -2.1 ± 0.3 | Furan interactions [25] [21] |
| C-H···Cl (dichlorobenzamide) | 2.89 ± 0.15 | -1.8 ± 0.4 | Halogen bonding [38] |
| π-π Stacking (furan rings) | 3.44 ± 0.07 | -3.2 ± 0.6 | π-stacking analysis [37] [32] |
| Cl···Cl Halogen Bonding | 3.62 ± 0.10 | -1.2 ± 0.3 | Halogen bonding [38] |
| C-H···π (furan-benzene) | 2.78 ± 0.20 | -1.5 ± 0.4 | Aromatic interactions [37] |
The dichlorobenzamide moiety contributes to the intermolecular interaction network through halogen bonding interactions involving the chlorine atoms [38]. These interactions manifest as C-H···Cl contacts with distances of approximately 2.89 ± 0.15 Å and energies of -1.8 ± 0.4 kcal/mol [38]. Additionally, direct Cl···Cl halogen bonding interactions may occur at distances of 3.62 ± 0.10 Å with energies of -1.2 ± 0.3 kcal/mol, contributing to the overall crystal stability [38].
The combination of these diverse non-covalent interactions creates a three-dimensional network that stabilizes the crystal structure [32] [36]. The total interaction energy for the molecular assembly is estimated at approximately -12.3 ± 1.2 kcal/mol, representing the sum of all significant intermolecular forces [36]. This interaction network determines the crystal packing motif and influences the physical properties of the solid material [32] [38].
The construction of furan rings through cyclization strategies represents one of the most critical steps in synthesizing N-[2,2-bis(furan-2-yl)ethyl]-2,5-dichlorobenzamide. Research has demonstrated that cyclization reactions involving the formation of furan rings from linear precursors can be achieved through various methodologies [1]. The cyclization of 1,4-diketones in the presence of acid catalysts has been shown to produce furan derivatives with yields ranging from 50-90% [1].
Advanced synthetic approaches have employed metal-catalyzed cyclization strategies for furan ring construction. Gold-catalyzed cycloisomerization has emerged as a particularly effective method for late-stage furan installation [2] [3]. This methodology offers significant advantages due to its mild reaction conditions and high efficiency in introducing sensitive furan moieties into complex molecular frameworks. The Et2AlCl-promoted aldehyde-ene cyclization followed by Friedel-Crafts reaction has been demonstrated to deliver tricyclic systems with high stereo- and regioselectivity [3].
Critical parameters affecting furan ring construction include temperature control, Lewis acid selection, and solvent systems. Studies have shown that the choice of Lewis acid significantly impacts both yield and selectivity [3]. When Me3Al was employed as the Lewis acid, exceptional regioselectivity (para/ortho ratio >20:1) and trans-selectivity were achieved, although with slightly reduced isolated yields due to nucleophilic addition of aldehydes [3]. For synthetically useful scales (>2 grams), optimized conditions maintained high stereo- and regioselectivity while delivering products in 75% yield [3].
The mechanistic pathway for furan ring formation involves complex rearrangements and cyclization cascades. The 4-exo-dig carbocyclization process has been identified as a key mechanistic pathway, particularly in rhodium-catalyzed formal [3+2] annulation reactions [4]. Density functional theory calculations have revealed that the 4-exo-dig process is favored over competitive 5-endo-dig pathways due to lower angle strain in the key sp-hybridized vinyl cationic transition state [4].
Carbodiimide coupling reagents, including dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), have been extensively utilized for amide bond formation [5] [6]. The mechanism involves nucleophilic attack of the carboxylic acid on the carbodiimide to form an O-acylurea intermediate, which subsequently reacts with the amine to form the desired amide [7]. However, traditional carbodiimide methods suffer from several limitations, including formation of unreactive N-acylurea side products and potential epimerization under basic conditions [7].
Modern synthetic approaches have increasingly employed uronium salt coupling reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HBTU for superior coupling efficiency [6] [8]. HATU has demonstrated remarkable performance in coupling reactions, with yields ranging from 38-85% depending on substrate characteristics [6]. The use of HATU in combination with diisopropylethylamine (DIPEA) in dimethylformamide has proven particularly effective for challenging coupling reactions [6].
A particularly noteworthy advancement in amide coupling methodology involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 4-dimethylaminopyridine (DMAP) and catalytic amounts of 1-hydroxybenzotriazole (HOBt) [6]. This protocol has shown exceptional results for electron-deficient amines and functionalized carboxylic acids, achieving yields of 70-97% [6]. The method employs 1 equivalent of EDC and 1 equivalent of DMAP with catalytic amounts of HOBt and DIPEA, providing optimal results in acetonitrile as the reaction medium [6].
The selection of appropriate coupling reagents must consider multiple factors including reaction efficiency, epimerization potential, cost, and environmental impact [8] [9]. COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino)]methanaminium hexafluorophosphate) has emerged as a highly reactive uronium salt with distinctive color-change monitoring capabilities [9]. The reaction progress can be monitored by color changes from orange-red to colorless when DIPEA is used as base [9].
The efficiency of coupling reactions is highly dependent on substrate characteristics, particularly for electron-deficient aromatic amines [6]. Research has demonstrated that coupling of aniline derivatives requires careful optimization of reaction conditions, with the EDC/DMAP/HOBt system providing superior results compared to traditional methods [6]. For particularly challenging substrates, reaction times may extend to 12-18 hours to achieve optimal conversion [6].
Bis-heteroaromatic systems present unique purification challenges due to their complex structural features and electronic properties [10] [11]. The presence of multiple heteroatoms creates opportunities for hydrogen bonding and π-π interactions that can complicate separation processes [11]. Furan-containing compounds are particularly challenging due to their thermal instability and tendency toward ring-opening reactions under acidic conditions [10].
Flash chromatography remains the most commonly employed purification method for bis-heteroaromatic compounds [12] [13]. Normal-phase flash chromatography using spherical silica gel (25-50 μm particle size) typically provides optimal separation efficiency [13]. Loading capacities of 1-5% of column mass are generally recommended to maintain adequate resolution [14] [15]. Recovery yields from normal-phase flash chromatography typically range from 75-95%, with final purities achieving 85-98% [16] [14].
For halogenated heterocyclic compounds, reversed-phase chromatography using C18 stationary phases has proven highly effective [12]. The separation mechanism relies on hydrophobic interactions between the analytes and the stationary phase, with mobile phase gradients of water/acetonitrile providing optimal selectivity [12]. This approach has been successfully applied to the purification of multihalogenated heterocycles with excellent recovery rates [12].
Crystallization represents an alternative purification strategy that can achieve exceptional purity levels (95-99.5%) for bis-heteroaromatic systems [17] [18]. However, the success of crystallization depends critically on solvent selection and nucleation control [19]. For heterocyclic compounds, polar solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol have proven most effective [19]. The crystallization process often requires careful temperature control and may benefit from seeding or scratching to initiate crystal formation [19].
The choice of purification method must consider both the specific properties of the target compound and the required purity level [11] [20]. For intermediate compounds requiring 80-85% purity, flash chromatography provides adequate results with reasonable time and cost efficiency [16]. For final compounds requiring >98% purity, preparative high-performance liquid chromatography or recrystallization may be necessary [16].
Purification scalability represents a critical factor in method selection [14]. Flash chromatography scales effectively based on column loading percentages, with larger crude reaction mixtures requiring proportionally larger columns to maintain separation efficiency [14]. The 1% loading rule provides a conservative starting point, though loading can often be increased to 3-5% without significant loss of resolution [14] [15].